molecular formula C26H28O2 B8008680 10-Pyrenedecanoic acid

10-Pyrenedecanoic acid

Cat. No.: B8008680
M. Wt: 372.5 g/mol
InChI Key: KALWPWSSDPKDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Pyrenedecanoic acid, also known as 10-(1-Pyrenyl)decanoic acid, is a fluorescent lipid analog. This compound is widely used for labeling membranes and measuring membrane fluidity due to its unique fluorescent properties. The molecular formula of this compound is C26H28O2, and it has a molecular weight of 372.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Pyrenedecanoic acid can be synthesized through a multi-step process involving the coupling of pyrene with a decanoic acid derivative. One common method involves the reaction of pyrene with 10-bromodecanoic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 10-Pyrenedecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Pyrenedecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Pyrenedecanoic acid involves its incorporation into lipid bilayers and membranes. The pyrene moiety provides strong fluorescence, allowing researchers to monitor membrane dynamics and fluidity. The compound interacts with lipid molecules, and its fluorescence properties change based on the local environment, providing insights into membrane behavior .

Comparison with Similar Compounds

  • 1-Pyrenebutyric acid
  • 1-Pyreneacetic acid
  • 1-Pyrenecarboxylic acid
  • 1-Pyrenemethanol

Comparison: 10-Pyrenedecanoic acid is unique due to its long aliphatic chain, which enhances its ability to integrate into lipid bilayers and membranes. This property makes it particularly useful for studying membrane fluidity and dynamics compared to shorter-chain pyrene derivatives .

Properties

IUPAC Name

10-pyren-4-yldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O2/c27-24(28)15-7-5-3-1-2-4-6-10-21-18-22-13-8-11-19-16-17-20-12-9-14-23(21)26(20)25(19)22/h8-9,11-14,16-18H,1-7,10,15H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALWPWSSDPKDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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